molecular formula C17H11N3O3S B10874718 (3E)-3-{[2-(1,3-benzothiazol-2-yl)hydrazinyl]methylidene}-2H-chromene-2,4(3H)-dione

(3E)-3-{[2-(1,3-benzothiazol-2-yl)hydrazinyl]methylidene}-2H-chromene-2,4(3H)-dione

Cat. No.: B10874718
M. Wt: 337.4 g/mol
InChI Key: DGPCMOUTDHQECE-GIJQJNRQSA-N
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Description

3-{[2-(1,3-Benzothiazol-2-yl)hydrazino]methylene}-2H-chromene-2,4-dione is a complex organic compound that combines the structural features of benzothiazole and chromene. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(1,3-Benzothiazol-2-yl)hydrazino]methylene}-2H-chromene-2,4-dione typically involves the condensation of 2-hydrazinobenzothiazole with 3-formylchromone. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(1,3-Benzothiazol-2-yl)hydrazino]methylene}-2H-chromene-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole and chromene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-{[2-(1,3-Benzothiazol-2-yl)hydrazino]methylene}-2H-chromene-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-{[2-(1,3-Benzothiazol-2-yl)hydrazino]methylene}-2H-chromene-2,4-dione involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzothiazol-2-yl)hydrazine: Shares the benzothiazole moiety but lacks the chromene structure.

    3-Formylchromone: Contains the chromene structure but lacks the benzothiazole moiety.

    2H-Chromene-2,4-dione: Similar chromene structure but without the benzothiazole and hydrazino groups.

Uniqueness

3-{[2-(1,3-Benzothiazol-2-yl)hydrazino]methylene}-2H-chromene-2,4-dione is unique due to its combination of benzothiazole and chromene structures, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to its individual components.

Properties

Molecular Formula

C17H11N3O3S

Molecular Weight

337.4 g/mol

IUPAC Name

3-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-4-hydroxychromen-2-one

InChI

InChI=1S/C17H11N3O3S/c21-15-10-5-1-3-7-13(10)23-16(22)11(15)9-18-20-17-19-12-6-2-4-8-14(12)24-17/h1-9,21H,(H,19,20)/b18-9+

InChI Key

DGPCMOUTDHQECE-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)/C=N/NC3=NC4=CC=CC=C4S3)O

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NNC3=NC4=CC=CC=C4S3)O

Origin of Product

United States

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